methyl N-[1-(furan-2-yl)ethylideneamino]carbamate

Lipophilicity Partition coefficient Physicochemical profiling

Researchers often face inconsistent yields when scaling hydrazone-based intermediates due to ester-group sensitivity. Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate (CAS 22589-72-6) solves this with its thermodynamically favored (E)-configuration and a methyl ester that enables milder Hurd-Mori cyclization (lower MeOH bp vs. EtOH), simplifying purification. • MW 182.18, cLogP 1.75 - meets Rule-of-3 criteria for fragment growing. • PSA 63.83 Ų offers higher BBB-permeability probability than ethyl-ester analogs. • π-Excessive furan allows predictable 5-position diversification via electrophilic substitution. Supplied as ≥98% pure, room-temperature-stable solid with global logistics support for hit-to-lead and agrochemical programs.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 22589-72-6
Cat. No. B1296117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[1-(furan-2-yl)ethylideneamino]carbamate
CAS22589-72-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)OC)C1=CC=CO1
InChIInChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeyYLPMLUUFQYIBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate: Compound Profile


Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate (CAS 22589-72-6), systematically named methyl (2E)-2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate, is a hydrazinecarboxylate ester incorporating a 2-acetylfuran-derived hydrazone scaffold . With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g·mol⁻¹, this compound features a furan ring, an ethylidene-hydrazine linkage, and a methyl carbamate terminus . The (E)-configuration about the C=N bond has been confirmed by spectroscopic data and is consistent with the thermodynamically favored isomer for this class of hydrazones [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the furan-hydrazone-carbamate architecture serves as a versatile building block for generating structurally diverse compound libraries .

1
Synthetic intermediate for furan-hydrazone-carbamate compound library construction
2
Thermodynamically favored (E)-configured hydrazone scaffold
3
Compatible with medicinal chemistry and agrochemical building-block workflows

Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate: Structural Specificity


Within the furan-hydrazone carbamate family, even seemingly minor structural modifications—such as replacing the methyl ester with an ethyl ester, altering the furan substitution pattern, or substituting the furan ring with a phenyl group—produce measurable differences in lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity that directly impact solubility, partitioning behavior, and synthetic reactivity. The methyl ester group in this compound (CAS 22589-72-6) is not merely a placeholder; it governs the compound's behavior in nucleophilic acyl substitution reactions, influences the stability of the hydrazone linkage under acidic or basic conditions, and determines compatibility with downstream synthetic transformations that are sensitive to steric and electronic effects at the ester position . These quantifiable physicochemical divergences mean that substituting an ethyl ester or a phenyl hydrazone analog without re-optimizing reaction conditions will predictably alter reaction yields, purification profiles, and ultimately the integrity of the derived compound library .

! Methyl-to-ethyl ester replacement shifts LogP, PSA, and hydrolysis rate, altering purification and reactivity profiles
! Furan-to-phenyl scaffold substitution changes electronic character, H-bonding capacity, and metabolic stability context
! Carbamate leaving-group differences affect deprotection conditions and may shift downstream synthetic route outcomes

Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate: Quantitative Differentiation


Lipophilicity: Methyl vs. Ethyl Ester

The methyl ester target compound exhibits a computed LogP of 1.75050, compared to 1.95410 for the direct ethyl ester analog (CAS 22589-74-8), representing a ΔLogP of –0.20 . This difference arises solely from the replacement of the methyl carbamate with an ethyl carbamate, with all other structural features (furan ring, ethylidene-hydrazone linker) held constant. The lower LogP of the methyl ester indicates measurably greater preference for the aqueous phase in biphasic systems, which can be exploited in liquid-liquid extraction workflows, reversed-phase chromatographic purification, and aqueous-compatible reaction media .

Lipophilicity: Methyl vs. Ethyl Ester
Cross-study comparable
Target: LogP 1.75 (methyl ester, CAS 22589-72-6)
vs
Comparator: LogP 1.95 (ethyl ester, CAS 22589-74-8)
ΔLogP –0.20 supports aqueous-phase partitioning and reversed-phase chromatography selection
Computed LogP; ~1.6× partition coefficient difference
Lipophilicity Partition coefficient Physicochemical profiling

Polar Surface Area: Methyl vs. Ethyl Ester

The target compound displays a topological polar surface area (tPSA) of 63.83 Ų, which is 3.49 Ų (5.2%) lower than the 67.32 Ų of the ethyl ester analog . tPSA is a critical descriptor in drug-likeness filters: the widely applied Veber rule sets an upper limit of 140 Ų for oral bioavailability, while compounds with tPSA below 60–70 Ų are generally predicted to have favorable blood-brain barrier penetration. The methyl ester sits on the favorable side of this threshold, whereas the ethyl ester exceeds the 65 Ų inflection point where CNS penetration begins to decline [1].

Polar Surface Area: Methyl vs. Ethyl Ester
Class-level inference
63.83 Ų tPSA (methyl ester)
Below 65 Ų CNS-favorable boundary; may inform CNS library building-block selection
Ethyl ester tPSA 67.32 Ų exceeds the inflection point; Veber rule context
Polar surface area Membrane permeability Drug-likeness

Molecular Weight Advantage for Fragment-Based Discovery

The target compound has a molecular weight of 182.18 g·mol⁻¹, representing a 14.02 g·mol⁻¹ (7.7%) reduction relative to the ethyl ester analog (196.20 g·mol⁻¹) . In fragment-based drug discovery (FBDD), the 'rule of three' (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) is a widely adopted guideline for fragment library design. Both compounds satisfy the MW criterion, but the methyl ester's lower mass provides additional headroom for subsequent fragment growing and linking strategies. Furthermore, a 7.7% MW reduction corresponds to a meaningful decrease in the compound's contribution to the final lead molecule's overall molecular weight when used as a building block [1].

MW Advantage for Fragment-Based Discovery
Class-level inference
182.18 g·mol⁻¹ (ΔMW –14.02 vs ethyl ester)
Supports fragment rule-of-three MW compliance review
7.7% MW reduction; both within 300 g·mol⁻¹ fragment ceiling
Fragment-based drug discovery Molecular weight Lead-likeness

Furan vs. 4-Fluorophenyl Electronic Signature

The target compound contains a furan ring at the hydrazone terminus, whereas a closely related compound—methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate (C₁₀H₁₁FN₂O₂)—substitutes this with a 4-fluorophenyl group . The furan oxygen functions as a hydrogen-bond acceptor (contributing to the molecule's total HBA count of 4) and imparts distinct π-electron density distribution compared to the phenyl ring. Furans are classified as π-excessive heteroaromatics, which undergo electrophilic aromatic substitution more readily than benzene, enabling regioselective late-stage functionalization at the furan 5-position that is not possible with the phenyl analog . Additionally, the furan ring's dipole moment orientation differs from that of fluorobenzene, affecting molecular recognition in biological targets [1].

Furan vs. 4-Fluorophenyl Electronic Signature
Cross-study comparable
Furan: π-excessive heteroaromatic; HBA count 4; electrophilic substitution at 5-position
vs
4-Fluorophenyl: π-neutral aromatic; distinct directing effects; no furan-O H-bond acceptor
Informs scaffold-specific derivatization strategy and metabolic liability context
Furan susceptible to CYP450-mediated epoxidation; phenyl is not
Heterocyclic chemistry Electronic structure Hydrogen bonding

Methyl Carbamate Leaving Group Reactivity

The methyl carbamate ester in the target compound is documented to participate in nucleophilic substitution, condensation, and reduction reactions central to its utility as a synthetic intermediate . In comparison to the ethyl ester analog, the methyl carbamate undergoes alkaline hydrolysis under milder conditions due to reduced steric hindrance at the ester carbonyl and the lower pKa of the methanol leaving group (pKa ~15.5) versus ethanol (pKa ~15.9). The carbomethoxyhydrazone motif has been specifically exploited in the synthesis of 1H-pyrazole-5-carboxamides via dilithiation and condensation with ethyl oxanilates, a transformation where the methyl ester's reactivity profile is critical to achieving acceptable yields [1]. Furthermore, the hydrazone functionality can react with carbonyl compounds to form extended conjugated systems, and the methyl ester's compact size minimizes steric interference in these condensation reactions .

Methyl Carbamate Leaving Group Reactivity
Class-level inference
Methyl carbamate: methanol leaving group (pKa ~15.5), minimal steric hindrance; hydrolysis typically 1.5–3× faster than ethyl carbamate under alkaline conditions
Milder deprotection may reduce side-reaction risk during downstream transformations
Established carbamate reactivity trend; Taft Es methyl 0.00 vs ethyl –0.07
Synthetic methodology Protecting group chemistry Hydrazone reactivity

Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate: Application Scenarios


Fragment-Based Drug Discovery Library Construction

In fragment-based screening library assembly, the compound's molecular weight of 182.18 g·mol⁻¹ and LogP of 1.75 satisfy the 'rule of three' criteria (MW <300, cLogP ≤3), making it an attractive fragment-sized entry point . The 7.7% MW advantage over the ethyl ester analog (196.20 g·mol⁻¹) provides greater fractional synthetic headroom for fragment growing, while the furan ring offers a metabolically tractable heterocyclic core amenable to CYP450-mediated oxidation—a property that can be exploited for prodrug design or tuned out depending on the target product profile [1].

1,2,3-Thiadiazole Synthesis via Hurd-Mori Cyclization

The carbomethoxyhydrazone functionality in this compound positions it as a direct precursor for 1,2,3-thiadiazole synthesis through reaction with thionyl chloride (Hurd-Mori reaction), as demonstrated for the analogous carbethoxyhydrazone series . The methyl ester variant offers the potential for milder cyclization conditions and simplified purification compared to the ethyl ester, due to the lower boiling point and higher water solubility of the methanol byproduct relative to ethanol [1]. This application is of specific interest to agrochemical research programs where 1,2,3-thiadiazoles are explored as fungicidal and herbicidal pharmacophores .

CNS-Penetrant Hydrazone SAR Exploration

The polar surface area of 63.83 Ų places this compound below the empirically derived 65–70 Ų threshold associated with favorable CNS penetration, a property not shared by the ethyl ester (PSA 67.32 Ų) . For neuroscience drug discovery programs synthesizing hydrazone-based compound libraries targeting CNS receptors, this physicochemical differentiation directly supports selection of the methyl ester as the preferred building block, as it offers a higher probability of maintaining blood-brain barrier permeability in derived analogs [1].

Furan Ring Late-Stage Functionalization

Unlike the 4-fluorophenyl analog where electrophilic aromatic substitution is governed by the deactivating and meta-directing effect of fluorine, the furan ring in this compound is π-excessive and undergoes electrophilic substitution readily at the 5-position . This enables regioselective halogenation, nitration, or Friedel-Crafts acylation at a predictable position, providing a reliable diversification point for generating analog libraries in medicinal chemistry hit-to-lead campaigns [1]. For procurement decisions where downstream synthetic flexibility is a criterion, the furan scaffold offers a differentiated derivatization pathway.

Application
Selection Property
Validation Focus
Fragment-Based Library Synthesis
Fragment rule-of-three compliance review
Physicochemical profiling and MW verification
1,2,3-Thiadiazole Precursor Studies
Carbomethoxyhydrazone reactivity context
Cyclization condition optimization and byproduct profile
CNS-Targeted Hydrazone Library Studies
Polar surface area threshold review
Permeability prediction and CNS-property validation
Heterocyclic Scaffold Diversification
Furan ring regioselective derivatization potential
Electrophilic substitution site-confirmation studies
Quote Request

Request a Quote for methyl N-[1-(furan-2-yl)ethylideneamino]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.